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Abstract

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide
(MOP) and nociceptin/orphanin FQ (NOP) receptors. This unique pharmacological profile offers
the potential for potent analgesia with a significantly improved safety profile compared to
traditional opioid analgesics. Preclinical studies have demonstrated that BPR1M97 exhibits
potent antinociceptive effects in various pain models while causing fewer adverse effects such
as respiratory depression, constipation, and abuse liability. This technical guide provides an in-
depth overview of the dual MOP/NOP receptor agonism of BPR1M97, including its binding
affinity, in vitro and in vivo pharmacology, and the underlying signaling mechanisms. Detailed
experimental protocols and quantitative data are presented to facilitate further research and
development in this promising area of pain management.

Introduction: The Rationale for Dual MOP/NOP
Receptor Agonism

Traditional opioid analgesics, which primarily target the MOP receptor, are highly effective for
pain relief but are associated with a range of severe side effects, including respiratory
depression, constipation, tolerance, and a high potential for abuse and addiction.[1][2] The
nociceptin/orphanin FQ (NOP) receptor system has emerged as a promising target to mitigate
these undesirable effects. Activation of NOP receptors can produce analgesia, and importantly,
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NOP receptor agonists have been shown to have a low abuse liability.[3] Furthermore, the co-
activation of MOP and NOP receptors can lead to synergistic antinociceptive effects.[3][4] This
has driven the development of dual MOP/NOP receptor agonists like BPR1M97, with the
hypothesis that such compounds could provide potent pain relief with an attenuated side-effect
profile.[5]

In Vitro Pharmacology of BPR1M97

BPR1M97 has been characterized as a high-affinity ligand for both MOP and NOP receptors.
[6] In vitro functional assays have revealed its distinct agonist properties at each receptor,
contributing to its unique pharmacological profile.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of BPR1M97 for
human MOP and NOP receptors. The equilibrium dissociation constant (Ki) is a measure of the
drug's binding affinity, with lower values indicating higher affinity.

Compound MOP Receptor Ki (nM) NOP Receptor Ki (nM)

BPR1M97 1.8[6] 4.2[6]

Functional Activity

BPR1M97 exhibits distinct functional activities at the MOP and NOP receptors. At the MOP
receptor, it acts as a full agonist, while at the NOP receptor, it behaves as a G protein-biased
agonist.[1][2]

The activation of MOP and NOP receptors, which are Gi/o-coupled, leads to the inhibition of
adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate
(CAMP) levels.

Assay Receptor BPR1M97 Activity
cAMP Production MOP Full Agonist[1][2]
CAMP Production NOP G protein-biased agonist[1][2]
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B-arrestin recruitment is a key event in receptor desensitization and internalization, and for
MOP receptors, it has been linked to some of the adverse effects of opioids. BPR1M97's
biased agonism at the NOP receptor suggests a lower propensity to recruit 3-arrestin

compared to its G protein signaling.

Assay Receptor BPR1M97 Activity
B-Arrestin Recruitment MOP Full Agonist Properties[1]
B-Arrestin Recruitment NOP G protein-biased agonist[1]

In Vivo Pharmacology of BPR1M97

Animal models have been instrumental in characterizing the antinociceptive efficacy and side-
effect profile of BPR1M97.

Antinociceptive Effects

BPR1M97 has demonstrated potent and rapid antinociceptive effects in various rodent models
of pain.[1][2]

Animal Model Pain Type BPR1M97 Effect

Murine Cancer Pain Model Cancer Pain Potent antinociception[6]

Faster and potent

Tail-flick and Tail-clip Tests Acute Thermal Pain antinociceptive effects
compared to morphine[1][2]

Acetone Drop and von Frey ) ) o ]
Neuropathic Pain Elicited analgesia[1]

Hair Tests

Side-Effect Profile

A key advantage of BPR1M97 is its improved side-effect profile compared to traditional opioids

like morphine.
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Side Effect

BPR1M97 Effect

Comparison to Morphine

Less respiratory dysfunction[1]

Respiratory Depression 2] Safer[1][2]
] Less cardiovascular
Cardiovascular Effects ) Safer[1][2]
dysfunction[1][2]
Gastrointestinal Dysfunction Less gastrointestinal
Safer[1][2]

(Constipation)

dysfunction[1][2]

Abuse Liability (Conditioned

Place Preference)

Decreased global activity[1][2]

Less rewarding

Physical Dependence
(Naloxone-precipitated

withdrawal)

Induced less withdrawal

jumping[1][2]

Reduced dependence

Signaling Pathways

The dual agonism of BPR1M97 at MOP and NOP receptors activates complex intracellular

signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Central NJOFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nim.nih.gov]

2. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and
opioid abuse - PMC [pmc.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]
4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]

6. MOP and NOP receptor interaction: Studies with a dual expression system and bivalent
peptide ligands - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [BPR1M97: A Technical Guide to Dual MOP/NOP
Receptor Agonism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617538#bprlm97-dual-mop-nop-receptor-
agonism-explained]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15617538?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617538?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4944813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7573817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7573817/
https://www.researchgate.net/publication/358034484_MOP_and_NOP_receptor_interaction_Studies_with_a_dual_expression_system_and_bivalent_peptide_ligands
https://www.researchgate.net/publication/334230166_BPR1M97_a_dual_mu_opioid_receptornociceptin-orphanin_FQ_peptide_receptor_agonist_produces_potent_antinociceptive_effects_with_safer_properties_than_morphine
https://www.researchgate.net/figure/Binding-affinity-and-in-vitro-functional-activity-at-NOP-and-MOP-receptors-Binding-was_tbl1_26773390
https://pmc.ncbi.nlm.nih.gov/articles/PMC8782398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8782398/
https://www.benchchem.com/product/b15617538#bpr1m97-dual-mop-nop-receptor-agonism-explained
https://www.benchchem.com/product/b15617538#bpr1m97-dual-mop-nop-receptor-agonism-explained
https://www.benchchem.com/product/b15617538#bpr1m97-dual-mop-nop-receptor-agonism-explained
https://www.benchchem.com/product/b15617538#bpr1m97-dual-mop-nop-receptor-agonism-explained
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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